ONO-8130
ONO-8130
ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. ONO-8130 suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths.
Orally available EP1 receptor antagonist.
ONO-8130 is an orally available EP1 receptor antagonist.
Orally available EP1 receptor antagonist.
ONO-8130 is an orally available EP1 receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
459841-96-4
VCID:
VC0538133
InChI:
InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)
SMILES:
CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
Molecular Formula:
C25H28N2O5S2
Molecular Weight:
500.6 g/mol
ONO-8130
CAS No.: 459841-96-4
Cat. No.: VC0538133
Molecular Formula: C25H28N2O5S2
Molecular Weight: 500.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. ONO-8130 suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths. Orally available EP1 receptor antagonist. ONO-8130 is an orally available EP1 receptor antagonist. |
|---|---|
| CAS No. | 459841-96-4 |
| Molecular Formula | C25H28N2O5S2 |
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | 4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid |
| Standard InChI | InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) |
| Standard InChI Key | IOXMDBQCUCDLAF-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O |
| Canonical SMILES | CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O |
| Appearance | Solid powder |
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